molecular formula C17H14FNO2 B1340810 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 290832-31-4

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No. B1340810
CAS RN: 290832-31-4
M. Wt: 283.3 g/mol
InChI Key: OLRWQHZTBMDOHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid involves the incorporation of fluorine into indole derivatives. One study describes the synthesis of polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid through ester bonds, which is a polymer designed for fixing 5-fluorouracil (5-FU) . Another research effort focuses on the fluorination of indole compounds to produce ligands with high affinity and selectivity for the 5-HT1D receptor, demonstrating the versatility of synthetic strategies for incorporating fluorine into these molecules .

Molecular Structure Analysis

The molecular structure of indole derivatives, such as this compound, can be characterized using techniques like nuclear magnetic resonance (NMR) and mass spectroscopy. In a related study, the structures of indole-3-propanoic acid (IPA) and other derivatives were confirmed using these methods . The presence of a fluorine atom in the indole ring can influence the electronic properties and stability of the molecule.

Chemical Reactions Analysis

The reactivity of indole derivatives can be studied through their interactions with other chemicals. For instance, the enzymatic and non-enzymatic hydrolyses of ester bonds in polyether-bound 3-(5-fluorouracil-1-yl)propanoic acid were investigated to understand the release of 5-FU residue . Additionally, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed for the analysis of primary amines, which could potentially react with indole derivatives for labeling and detection purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds can be influenced by the presence of fluorine. The fluorination of indole derivatives has been shown to reduce the pKa of the compounds, which can have a significant impact on their absorption and bioavailability . The stability of these compounds in acidic and basic solutions is also an important characteristic, as demonstrated by the stability of fluorescent derivatives of a fluorogenic reagent used for primary amine analysis .

Scientific Research Applications

1. Inhibitor of Cytosolic Phospholipase A2α

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid derivatives have been studied for their inhibitory activity against cytosolic phospholipase A2α (cPLA2α), a group IVA phospholipase A2. This enzyme plays a role in various inflammatory diseases. The study identified potent inhibitors of cPLA2α, which could be therapeutically relevant for inflammatory conditions (Tomoo et al., 2014).

2. Urease Inhibition

Research has explored derivatives of this compound for their urease inhibitory potential. These compounds have shown promise as potent inhibitors of the urease enzyme, which is significant for treating infections caused by urease-producing bacteria (Nazir et al., 2018).

3. Ratiometric Fluorescence pH Probe

Derivatives of this compound have been utilized as ratiometric fluorescent pH probes for strong-acidity pH detection in living cells. These probes exhibit desirable characteristics like large Stokes shift, high selectivity, and good photostability, making them useful for biological imaging (Nan et al., 2015).

4. Anticancer Activity

Studies have investigated the synthesis and anticancer activity of derivatives of this compound. Some synthesized compounds showed selective anti-tumor activities, which might contribute to developing new anticancer agents (Xiong Jing, 2011).

5. GPR40 Agonist for Type 2 Diabetes

This compound and its derivatives have been studied as GPR40 agonists, which are considered potential therapeutic targets for type 2 diabetes. Some derivatives have shown promising effects in improving glycemic control, indicating their potential in diabetes treatment (Zhao et al., 2021).

6. Synthesis of Novel Schiff Bases

Derivatives of this compound have been used in synthesizing novel Schiff bases. These compounds have shown remarkable antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study and application of “3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid” and similar compounds could involve further exploration of their biological potency . For example, N-propargyl-5-fluoroindoline-2,3-dione moiety has been used to obtain isatin-linked triazoles with enhanced biological potency .

Biochemical Analysis

Biochemical Properties

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes in the enzyme structure . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound may affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of this compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles or compartments within the cell, where it exerts its effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.

properties

IUPAC Name

3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRWQHZTBMDOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257087
Record name 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

290832-31-4
Record name 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=290832-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-phenyl-1H-indole-3-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid
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Synthesis routes and methods

Procedure details

Prepared from δ-oxobenzenepentanoic acid and (4-fluorophenyl)hydrazine hydrochloride according to the method of Description 7. 1H NMR (360 MHz, CDCl3) (Contains 40% δ-oxobenzenepentanoic acid) δ8.04 (1H, s), 7.56-7.39 (5H, m), 7.30-7.25 (2H, m), 6.98-6.93 (1H, m), 3.23-3.18 (2H, m), and 2.71-2.67 (2H, m).
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